|

REACTION_CXSMILES

|

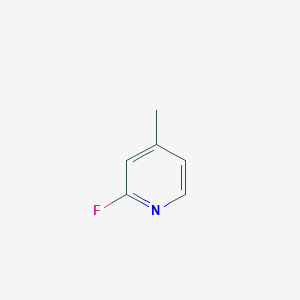

F[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11]>C(OCCO)C>[NH:10]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1)[NH2:11] |f:1.2|

|

|

Name

|

|

|

Quantity

|

3.33 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC=CC(=C1)C

|

|

Name

|

|

|

Quantity

|

14.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCCO

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at the boiling point (150° C. bath temperature) for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

ADDITION

|

|

Details

|

are added to the solution

|

|

Type

|

CONCENTRATION

|

|

Details

|

Thereafter, the reaction solution is concentrated on a rotary evaporator

|

|

Type

|

ADDITION

|

|

Details

|

the residue is added to 100 ml water

|

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted with ethyl acetate (three times with 100 ml each time)

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases are dried over sodium sulfate

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained

|

|

Type

|

CUSTOM

|

|

Details

|

is dried in vacuo

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |